molecular formula C11H17N B15325215 (R)-3-Methyl-3-phenylbutan-2-amine

(R)-3-Methyl-3-phenylbutan-2-amine

Cat. No.: B15325215
M. Wt: 163.26 g/mol
InChI Key: HVPWOEYQHJCIKP-SECBINFHSA-N
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Description

®-3-Methyl-3-phenylbutan-2-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-3-phenylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and acetone.

    Grignard Reaction: Benzyl cyanide is reacted with a Grignard reagent derived from acetone to form an intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation to yield ®-3-Methyl-3-phenylbutan-2-amine.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methyl-3-phenylbutan-2-amine may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the hydrogenation step.

    Purification: The product is purified through distillation or recrystallization to achieve the desired optical purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-3-phenylbutan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-3-Methyl-3-phenylbutan-2-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a neurotransmitter or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methyl-3-phenylbutan-2-amine: The enantiomer of ®-3-Methyl-3-phenylbutan-2-amine, differing in optical activity.

    Phenethylamine: A structurally similar compound with different pharmacological properties.

    Amphetamine: Shares a similar amine structure but has distinct biological effects.

Uniqueness

®-3-Methyl-3-phenylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other structurally related compounds.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2R)-3-methyl-3-phenylbutan-2-amine

InChI

InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3/t9-/m1/s1

InChI Key

HVPWOEYQHJCIKP-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(C)(C)C1=CC=CC=C1)N

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)N

Origin of Product

United States

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